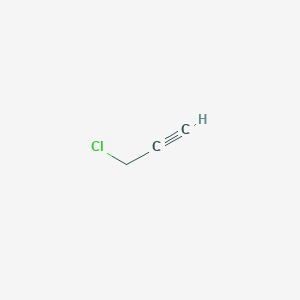

Propargyl chloride

Description

Properties

IUPAC Name |

3-chloroprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl/c1-2-3-4/h1H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZPPWWHKPGCHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060789 | |

| Record name | 1-Propyne, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Yellow to pale brown liquid with a pungent unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | Propargyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16951 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

624-65-7 | |

| Record name | 3-Chloro-1-propyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propargyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propargyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propyne, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propyne, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropropyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPARGYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M62YFL252 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Propargyl Chloride from Propargyl Alcohol and Thionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of propargyl chloride (3-chloro-1-propyne) from propargyl alcohol using thionyl chloride. This compound is a valuable and highly reactive intermediate in organic synthesis, utilized for the introduction of the propargyl moiety into a wide range of molecules in the pharmaceutical and materials science sectors. This document details the underlying reaction mechanisms, presents detailed experimental protocols, summarizes quantitative data, and outlines essential safety precautions.

Reaction Mechanism and the Role of Pyridine

The conversion of alcohols to alkyl chlorides using thionyl chloride (SOCl₂) is a cornerstone of organic synthesis. The reaction proceeds through the formation of a chlorosulfite intermediate, which then decomposes to the final product. The precise mechanism and stereochemical outcome are highly dependent on the reaction conditions, particularly the presence of a base such as pyridine.

-

In the Absence of Pyridine (SNi Mechanism): Without a base, the reaction often proceeds through a Nucleophilic Substitution with Internal Return (SNi) mechanism. The chlorosulfite intermediate forms an intimate ion pair. The chloride ion is delivered from the chlorosulfite itself to the same face from which the leaving group departs. For chiral alcohols, this typically results in retention of stereochemistry.

-

In the Presence of Pyridine (SN2 Mechanism): When pyridine is added, it reacts with the chlorosulfite intermediate, displacing the chloride and forming a pyridinium salt.[1] The liberated chloride ion is now a free nucleophile that attacks the carbon center from the backside in a classic SN2 reaction.[1][2] This leads to an inversion of stereochemistry at a chiral center. For a primary alcohol like propargyl alcohol, the SN2 pathway is generally favored and efficient, and pyridine serves to neutralize the HCl generated during the reaction, preventing potential side reactions.[3]

Below are diagrams illustrating these two mechanistic pathways.

Experimental Protocols

While the direct reaction of propargyl alcohol with thionyl chloride is known to produce poor yields,[4] the use of catalysts or alternative reagents can significantly improve outcomes. Below are detailed protocols for the synthesis.

High-Yield Synthesis using a DMF Catalyst

This method provides an excellent yield of this compound by using N,N-dimethylformamide (DMF) as a catalyst. The reaction is typically carried out at a controlled temperature.

Experimental Workflow:

References

- 1. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Buildin… [ouci.dntb.gov.ua]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US2926204A - Method of making this compound - Google Patents [patents.google.com]

The Synthesis of Propargyl Chloride Using Phosphorus Trichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation of propargyl chloride from propargyl alcohol using phosphorus trichloride. This guide details the reaction mechanism, experimental protocols, and relevant quantitative data to support research and development in synthetic and medicinal chemistry.

Core Reaction and Mechanism

The synthesis of this compound from propargyl alcohol with phosphorus trichloride is a well-established method for producing this versatile chemical intermediate. The reaction proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism. The overall stoichiometry for the reaction is:

3 HC≡CCH₂OH + PCl₃ → 3 HC≡CCH₂Cl + H₃PO₃[1]

The reaction is typically carried out in the presence of a weak base, such as pyridine, which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the formation of the intermediate phosphite ester.

The proposed mechanism involves the following key steps:

-

Activation of Phosphorus Trichloride: In the presence of pyridine, a Lewis base, the phosphorus trichloride can be activated, making the phosphorus atom more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Propargyl Alcohol: The oxygen atom of the propargyl alcohol acts as a nucleophile, attacking the electrophilic phosphorus atom of the phosphorus trichloride. This initial attack leads to the displacement of a chloride ion and the formation of a dichlorophosphite ester intermediate.

-

Formation of the Triester: This process can repeat two more times, with two additional molecules of propargyl alcohol reacting with the dichlorophosphite and subsequent monochlorophosphite esters to form a tripropargyl phosphite.

-

SN2 Attack by Chloride: The chloride ions generated in the previous steps then act as nucleophiles, attacking the carbon atom adjacent to the oxygen of the phosphite ester. This backside attack results in the displacement of the phosphite group (a good leaving group) and the formation of this compound with an inversion of configuration if the carbon were chiral.

-

Formation of Phosphorous Acid: The displaced phosphite group ultimately forms phosphorous acid (H₃PO₃).

Quantitative Data

The following tables summarize key quantitative data for the reactants and product involved in this synthesis.

Table 1: Physical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Propargyl Alcohol | C₃H₄O | 56.06 | 114-115 | 0.948 |

| Phosphorus Trichloride | PCl₃ | 137.33 | 76 | 1.574 |

| Pyridine | C₅H₅N | 79.10 | 115 | 0.982 |

| This compound | C₃H₃Cl | 74.51 | 57 | 1.03 |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR (CDCl₃) | ~2.5 ppm (t, 1H, C≡CH), ~4.2 ppm (d, 2H, CH₂Cl) |

| ¹³C NMR (CDCl₃) | ~28 ppm (CH₂Cl), ~74 ppm (C≡CH), ~80 ppm (C≡CH) |

| IR (Neat) | ~3300 cm⁻¹ (C≡C-H stretch), ~2125 cm⁻¹ (C≡C stretch), ~700 cm⁻¹ (C-Cl stretch) |

Experimental Protocols

A representative experimental procedure for the synthesis of this compound is detailed below.

Materials:

-

Propargyl alcohol

-

Phosphorus trichloride

-

Pyridine

-

Kerosene (or another inert solvent)

-

100 mL reaction flask with a reflux condenser

-

Stirring apparatus

-

Cooling bath

-

Distillation apparatus

Procedure:

-

Initial Setup: In a 100 mL reaction flask equipped with a reflux condenser and a magnetic stirrer, add 20 g of kerosene and 35 g of phosphorus trichloride.[1]

-

Cooling: Cool the mixture in an ice bath to below 10 °C with continuous stirring.[1]

-

Reactant Addition: Prepare a mixture of 35 g of propargyl alcohol and 8 g of pyridine.[1] Slowly add this mixture dropwise to the cooled reaction flask. The rate of addition should be controlled to maintain the reaction temperature below 15 °C.[1] This addition typically takes around 3 hours.[1]

-

Reaction: After the addition is complete, continue stirring the mixture for an additional hour at the same temperature.[1]

-

Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to 40 °C. Maintain this temperature for 1 hour.[1]

-

Isolation: The crude this compound is then isolated by distillation, collecting the fraction that boils between 54-60 °C.[1]

Yield:

Typical yields for this reaction are reported to be in the range of 60-70%.[1]

Safety Considerations

This compound is a highly reactive and toxic compound.[1] It is flammable and can cause severe irritation to the skin, eyes, and respiratory system.[1] Phosphorus trichloride is also a corrosive and toxic substance. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

References

physical and chemical properties of 3-chloro-1-propyne

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Chloro-1-propyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1-propyne, also commonly known as propargyl chloride, is a highly versatile organic compound with the chemical formula C₃H₃Cl.[1] It is characterized by the presence of both an alkyne functional group and a chlorine atom, which impart a unique reactivity profile, making it a valuable intermediate in organic synthesis.[2] This technical guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, and safety information, tailored for professionals in research and development. This compound serves as a critical building block in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.[1][3]

Chemical and Physical Properties

3-Chloro-1-propyne is a colorless to light yellow liquid at room temperature with a sharp, pungent odor.[1][2][4] It is a highly volatile and flammable compound.[2][4][5]

Identifiers and General Properties

| Property | Value |

| IUPAC Name | 3-chloroprop-1-yne[4] |

| Synonyms | This compound, 1-Chloroprop-2-yne, 2-Propynyl chloride[1][4][6] |

| CAS Number | 624-65-7[1][4][7] |

| Molecular Formula | C₃H₃Cl[1][4][8] |

| SMILES | C#CCCl[4] |

| InChI | InChI=1S/C3H3Cl/c1-2-3-4/h1H,3H2[1][4][9] |

| InChIKey | LJZPPWWHKPGCHS-UHFFFAOYSA-N[1][4][7] |

Physical Properties

A summary of the key physical properties of 3-chloro-1-propyne is presented below.

| Property | Value | Reference |

| Molecular Weight | 74.51 g/mol | [4][7][8] |

| Appearance | Colorless to pale brown liquid | [1][2][4] |

| Density | 1.03 - 1.045 g/mL at 25 °C | [7][10] |

| Boiling Point | 57 - 65 °C | [6][7][10] |

| Melting Point | < -78 °C | [6][10] |

| Flash Point | 7 - 18 °C | [6][10] |

| Refractive Index (n20/D) | 1.432 - 1.456 | [7][10][11] |

| Vapor Pressure | 24.08 - 69.52 kPa at 20-50 °C | [10] |

| Solubility | Soluble in organic solvents like ether, hexane, and benzene.[1][2][10] Limited solubility in water.[1][2] | |

| Dipole Moment | 1.67 D | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3-chloro-1-propyne.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-chloro-1-propyne typically shows two distinct signals corresponding to the acetylenic proton and the methylene protons.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ≡C-H | ~2.53 | Triplet | ~2.6 |

| -CH₂-Cl | ~4.12 | Doublet | ~2.6 |

Note: Chemical shifts can vary slightly depending on the solvent used.[9]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Functional Group | Absorption Range (cm⁻¹) | Description |

| ≡C-H stretch | ~3335 | Strong, sharp peak characteristic of a terminal alkyne |

| C≡C stretch | ~2100 | Weak to medium intensity peak |

| C-H bend (alkyne) | ~600-700 | Broad peak |

| C-Cl stretch | ~700-800 | Medium to strong peak |

Reference data from NIST Chemistry WebBook.[8]

Mass Spectrometry (MS)

Mass spectrometry helps in determining the molecular weight and fragmentation pattern. The presence of chlorine results in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).[12]

| m/z | Interpretation |

| 74/76 | Molecular ion peak [M]⁺, showing the 3:1 isotopic pattern for chlorine. |

| 39 | [C₃H₃]⁺ (Propargyl cation), often the base peak.[4] |

| 38 | [C₃H₂]⁺ |

Chemical Reactivity and Applications

Due to the presence of the reactive alkyne and the chloro group, 3-chloro-1-propyne is a valuable precursor in various organic transformations.[2] It is an efficient propargylating agent used to introduce the propargyl group into molecules.[3][10] Its applications include the synthesis of pharmaceuticals, agrochemicals, and electroplating intermediates.[1][3]

Experimental Protocols

The following are generalized methodologies for acquiring key spectroscopic data for 3-chloro-1-propyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of 3-chloro-1-propyne.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 3-chloro-1-propyne in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[13]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).[13]

-

Instrumentation: Utilize a Fourier Transform Nuclear Magnetic Resonance (FT-NMR) spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 3-chloro-1-propyne.

Methodology:

-

Sample Preparation: As 3-chloro-1-propyne is a liquid, the neat liquid can be analyzed. Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[13]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[13]

-

Data Acquisition:

-

Record a background spectrum of the empty salt plates.

-

Place the sample-loaded plates in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

Spectra are typically collected over the range of 4000-400 cm⁻¹.[13]

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the alkyne and chloro functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3-chloro-1-propyne.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile liquids.[14]

-

Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragment ions.[15]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: A detector records the abundance of each ion.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Pay close attention to the isotopic pattern of chlorine-containing fragments.[12]

Visualizations

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a chemical sample like 3-chloro-1-propyne.

Caption: Workflow for the Characterization of 3-Chloro-1-propyne.

Safety and Handling

3-Chloro-1-propyne is a hazardous substance and must be handled with appropriate safety precautions. It is a highly flammable liquid and vapor.[4] It is toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[5]

-

Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[16] Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][16]

-

Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[3][5][16] Keep the container tightly closed.[3][16]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This guide provides a detailed overview of the essential properties of 3-chloro-1-propyne to aid researchers and scientists in its safe handling and effective use in various synthetic applications.

References

- 1. CAS 624-65-7: 3-Chloro-1-propyne | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Chloro-1-propyne | C3H3Cl | CID 12221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. 3-chloro-1-propyne [stenutz.eu]

- 8. 1-Propyne, 3-chloro- [webbook.nist.gov]

- 9. 3-Chloropropyne(624-65-7) IR Spectrum [chemicalbook.com]

- 10. 3-Chloropropyne CAS#: 624-65-7 [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. benchchem.com [benchchem.com]

- 14. spectrabase.com [spectrabase.com]

- 15. 1-Propyne, 3-chloro- [webbook.nist.gov]

- 16. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Reactivity of Propargyl Chloride with Various Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl chloride (3-chloro-1-propyne) is a highly versatile bifunctional reagent extensively utilized in organic synthesis. Its reactivity is characterized by the presence of a terminal alkyne and a primary alkyl chloride, rendering it susceptible to nucleophilic attack through multiple pathways. This technical guide provides a comprehensive overview of the reactivity of this compound with a diverse range of nucleophiles, including nitrogen, sulfur, oxygen, and carbon-based species. A central focus is the competition between direct SN2 displacement and the rearranged SN2' pathway, leading to either propargyl or allene derivatives, respectively. This document summarizes qualitative and semi-quantitative reactivity data, presents detailed experimental protocols for key transformations, and provides visual representations of reaction mechanisms and workflows to aid in experimental design and execution.

Core Principles of this compound Reactivity

This compound's utility in synthetic chemistry stems from its ambident electrophilic nature. Nucleophiles can attack at two primary positions:

-

SN2 Pathway: Direct nucleophilic attack on the α-carbon (C1), displacing the chloride leaving group to yield the corresponding propargyl-substituted product. This pathway is favored by hard nucleophiles and conditions that promote bimolecular substitution.

-

SN2' Pathway: Nucleophilic attack at the γ-carbon (C3) of the alkyne, proceeding through a concerted rearrangement to furnish an allenic product. This pathway is more likely with softer, bulkier nucleophiles and in reactions where the SN2 pathway is sterically hindered.

The regioselectivity of the nucleophilic attack is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. While direct comparative kinetic studies are not extensively available in the literature, the general principles of nucleophilic substitution provide a predictive framework for reaction outcomes.[1]

Reactivity with Various Nucleophiles: A Comparative Overview

The following table summarizes the reactivity of this compound with different classes of nucleophiles, highlighting typical reaction conditions and the predominant products formed. It is important to note that quantitative rate constants for these reactions are sparse in the literature; therefore, this comparison is based on reported yields and reaction conditions.

| Nucleophile Class | Example Nucleophile | Typical Conditions | Predominant Product(s) | Typical Yield | Reference(s) |

| Nitrogen | Primary/Secondary Amines | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, Toluene), Room Temp. to Reflux | Propargylamines | Good to Excellent | [2] |

| Sulfur | Thiols (e.g., Thiophenol) | Base (e.g., KOH, NaH), Solvent (e.g., DMF, Hydrazine Hydrate), 40-42°C | Propargyl Sulfides, Dithiadecadienes | Moderate to Good | [3] |

| Oxygen | Phenols | Base (e.g., K₂CO₃, NaOH), Phase Transfer Catalyst (optional), Solvent (e.g., Acetone, H₂O), 60°C | Propargyl Ethers | Good to Excellent | [4][5] |

| Alcohols | Requires activation (e.g., Rh-catalyzed transfer hydrogenation) | Homopropargyl Alcohols (C-alkylation) | Moderate to Good | [6] | |

| Carbon | Grignard Reagents (e.g., RMgBr) | Anhydrous Ether, Low Temperature | Homopropargylic Alcohols (after reaction with a carbonyl) | Good | [7] |

| Enolates (e.g., Malonic Ester) | Strong Base (e.g., NaH, NaOEt), Anhydrous Solvent (e.g., DMF, EtOH) | α-Propargylated Carbonyls | Good | [6][8] | |

| Other | Sodium Azide (N₃⁻) | Solvent (e.g., DMF, DMSO) | Propargyl Azide | High | [9] |

| Sodium Sulfite (Na₂SO₃) | Dilute aqueous solution | Sodium 2-propynylsulfonate | ~80% | [10] | |

| Sodium Arsenite (Na₃AsO₃) | Aqueous solution | Allenylarsonate and 1-Propynylarsonate (via rearrangement) | Mixture | [10] |

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis of common propargyl derivatives using this compound.

Synthesis of N-Propargylamines via A³ Coupling (Illustrative)

While many modern syntheses of propargylamines utilize a three-component coupling of an aldehyde, an amine, and an alkyne, the direct alkylation of amines with this compound remains a fundamental and relevant procedure. The following is a general protocol adapted from related syntheses.[2]

Reaction: R₂NH + Cl-CH₂-C≡CH → R₂N-CH₂-C≡CH · HCl

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the secondary amine (1.0 eq) and a suitable solvent such as acetonitrile or toluene.

-

Base Addition: Add a slight excess of a base, such as anhydrous potassium carbonate (1.5 eq) or triethylamine (1.2 eq), to the stirred solution.

-

Reagent Addition: Slowly add this compound (1.1 eq) to the reaction mixture at room temperature. The reaction may be exothermic.

-

Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-80°C) for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation.

Synthesis of Aromatic Propargyl Ethers

This protocol is adapted from a procedure for the synthesis of bis(propargyl ether) of bisphenol A.[5]

Reaction: Ar-OH + Cl-CH₂-C≡CH --(Base, PTC)--> Ar-O-CH₂-C≡CH

-

Preparation: In a flask equipped with a mechanical stirrer, combine the hydroxyaromatic compound (e.g., bisphenol A, 1.0 eq), an aqueous solution of a strong base (e.g., potassium hydroxide, 2.1 eq), and a phase transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq).

-

Reagent Addition: To the vigorously stirred mixture at 20°C, add this compound (1.2 eq per hydroxyl group).

-

Reaction: Continue to stir the mixture at room temperature for 24 hours. The product may precipitate as a solid.

-

Work-up: Filter the solid product from the reaction mixture.

-

Purification: Wash the collected solid sequentially with water and a cold alcohol (e.g., isopropanol) to remove unreacted starting materials and salts. Dry the product under vacuum.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 3. researchgate.net [researchgate.net]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 6. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Quick Click: The DNA-Templated Ligation of 3'-O-Propargyl- and 5'-Azide-Modified Strands Is as Rapid as and More Selective than Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

CAS number and molecular structure of propargyl chloride

An In-depth Technical Guide to Propargyl Chloride

Introduction

This compound, also known as 3-chloro-1-propyne, is a highly versatile and reactive organic compound with the chemical formula C₃H₃Cl.[1][2] It serves as a critical building block in organic synthesis, primarily valued for its bifunctional nature, incorporating both a reactive alkyl halide and a terminal alkyne. This unique structure allows for a wide range of chemical transformations, making it an essential reagent for introducing the propargyl group into various molecules. Its applications are extensive, particularly in the development of pharmaceuticals, agrochemicals, and specialty polymers, where the propargyl moiety is a key structural element.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers and professionals in drug development.

Chemical Properties and Molecular Structure

CAS Number: 624-65-7[2][4][5][6][7]

Molecular Structure: this compound consists of a propyne backbone with a chlorine atom attached to the C-3 position. The molecule features a terminal carbon-carbon triple bond (C≡C), which is a site of high reactivity for reactions such as cycloadditions and coupling reactions. The chlorine atom is also highly reactive and susceptible to nucleophilic substitution.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₃H₃Cl |

| Molecular Weight | 74.51 g/mol [2][4][5] |

| Appearance | Colorless to light yellow liquid[2][6][7] |

| Density | 1.0306 g/cm³ at 25 °C[5] |

| Melting Point | -78 °C[2][5] |

| Boiling Point | 57 °C[2][5] |

| Refractive Index | n20/D 1.435 |

| Flash Point | 19 °C (66.2 °F) - closed cup |

| Solubility | Insoluble in water; miscible with benzene, ethanol, ether, and carbon tetrachloride.[5][8] |

Reactivity and Applications in Synthesis

This compound's utility in organic synthesis stems from its dual functionality. It primarily acts as a potent alkylating agent, transferring its propargyl group to various nucleophiles.[9] This reactivity allows for the formation of crucial carbon-carbon and carbon-heteroatom bonds.[3]

Key applications include:

-

Synthesis of Propargyl Derivatives: It readily reacts with alcohols, amines, and thiols to form propargyl ethers, amines, and sulfides, respectively. These derivatives are valuable intermediates in the synthesis of more complex molecules.[3][5]

-

Homopropargylic Alcohols: It is used in rhodium-catalyzed transfer hydrogenation reactions to couple with primary alcohols, yielding homopropargylic alcohols.[9][10]

-

Click Chemistry: The terminal alkyne group makes it a suitable partner in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," for the synthesis of triazoles.[9]

-

Pharmaceutical and Agrochemical Intermediates: The propargyl group is a common motif in many biologically active compounds. This compound serves as a key starting material for introducing this functionality into potential drug candidates and crop protection agents.[3][9][11]

Experimental Protocol: Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reaction of propargyl alcohol with a chlorinating agent, such as phosphorus trichloride (PCl₃), in the presence of a base like pyridine to neutralize the HCl byproduct.[1][5]

Materials:

-

Propargyl alcohol

-

Phosphorus trichloride (PCl₃)

-

Pyridine

-

Kerosene (as solvent)[1]

-

Reaction flask with reflux condenser and dropping funnel

-

Stirring apparatus

-

Cooling bath (ice-water)

-

Distillation apparatus

Procedure:

-

Setup: Equip a 100 mL reaction flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Place the flask in a cooling bath.

-

Initial Charge: Add 20 g of kerosene to the reaction flask, followed by 35 g of phosphorus trichloride. Begin stirring and cool the mixture to below 10 °C.[1]

-

Reactant Addition: In a separate beaker, mix 35 g of propargyl alcohol with 8 g of pyridine.[1]

-

Controlled Reaction: Slowly add the propargyl alcohol-pyridine mixture dropwise from the dropping funnel into the reaction flask. Carefully control the addition rate to maintain the reaction temperature below 15 °C to prevent runaway reactions. The addition should take approximately 3 hours.[1][9]

-

Reaction Completion: After the addition is complete, continue stirring the mixture for an additional hour while maintaining the temperature.[1]

-

Warming and Distillation: Remove the cooling bath and allow the mixture to slowly warm to 40 °C. Hold at this temperature for one hour.[1]

-

Purification: Following the reaction, set up the apparatus for distillation. Collect the fraction that boils between 54-60 °C, which is the this compound product.[1]

Logical Workflow for Synthesis

The following diagram illustrates the key stages in the synthesis and purification of this compound as described in the protocol above.

Caption: Workflow for the synthesis of this compound.

Safety Considerations

This compound is a hazardous substance and must be handled with extreme care in a well-ventilated fume hood. It is highly flammable, toxic if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[1][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. The compound is also a lachrymator.[2]

References

- 1. labinsights.nl [labinsights.nl]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. How this compound 85% in DMF Enhances Chemical Synthesis Efficiency [jindunchemical.com]

- 4. scbt.com [scbt.com]

- 5. This compound [drugfuture.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 624-65-7 | TCI AMERICA [tcichemicals.com]

- 8. labsolu.ca [labsolu.ca]

- 9. benchchem.com [benchchem.com]

- 10. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US6291731B1 - Continuous method for producing this compound - Google Patents [patents.google.com]

safety precautions and handling guidelines for propargyl chloride in the lab.

For Researchers, Scientists, and Drug Development Professionals

Propargyl chloride is a highly reactive and versatile reagent used in a multitude of organic syntheses, including the formation of various heterocyclic compounds and as an intermediate for pharmaceuticals and agrochemicals.[1] However, its utility is matched by its significant hazardous properties, necessitating stringent safety protocols and handling procedures in a laboratory setting. This technical guide provides an in-depth overview of the essential safety precautions, handling guidelines, and emergency procedures for this compound to ensure a safe research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance and presents multiple risks.[2][3] It is a highly flammable liquid and vapor, toxic if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage.[4][5]

GHS Hazard Statements:

-

H225: Highly flammable liquid and vapor.[5]

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[5]

-

H314: Causes severe skin burns and eye damage.[5]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₃H₃Cl | [6][7][8] |

| Molecular Weight | 74.51 g/mol | [2][5][7] |

| Appearance | Colorless to light yellow liquid | [2][5][6][8] |

| Odor | Pungent, unpleasant | [9][10] |

| Boiling Point | 57 °C (135 °F) | [6][7][11] |

| Melting Point | -78 °C (-108 °F) | [6][7][11] |

| Flash Point | 19 °C (66.2 °F) - closed cup | [5][7] |

| Density | 1.03 g/mL at 25 °C | [11][12] |

| Solubility | Insoluble in water. Miscible with benzene, ethanol, ether, carbon tetrachloride, and ethyl acetate.[2][11] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a full face shield.[2] | Protects against splashes and vapors that can cause severe eye damage. |

| Skin Protection | Chemical resistant gloves (e.g., PVC), overalls, and a PVC apron.[2] Trousers should be worn outside of boots to prevent spills from entering footwear.[2] | Prevents skin contact which can cause chemical burns and toxicity.[2][4] |

| Respiratory Protection | A NIOSH/MSHA approved respirator with a Type BAX-P filter or a self-contained breathing apparatus (SCBA) should be used, especially when working outside of a fume hood or in case of a spill.[2] | Protects against inhalation of toxic and corrosive vapors.[4][13] |

| Footwear | Non-sparking safety footwear.[2] | Reduces the risk of ignition from static discharge. |

Handling and Storage Protocols

Strict adherence to proper handling and storage procedures is critical to minimize risks.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood with explosion-proof equipment.[2][3][4]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][3][5] Use only non-sparking tools.[3][5][13]

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[5][13]

-

Personal Contact: Avoid all personal contact, including inhalation of vapors.[2] Do not allow wet clothing to remain in contact with skin.[2]

-

Container Handling: Containers may develop pressure; open them carefully and vent periodically.[2] Do not cut, drill, grind, or weld on or near containers as they may contain explosive vapors.[2]

Storage

-

Location: Store in a segregated and approved flame-proof area.[2] Keep containers in a cool, dry, and well-ventilated place.[3][4][7] Refrigeration is recommended to maintain product quality.[3][4][13]

-

Containers: Store in original, tightly closed containers.[2][3][7] Glass containers are suitable; do not use aluminum or galvanized containers.[2]

-

Incompatibilities: Segregate from incompatible materials such as oxidizing agents, acids, bases, ammonia, and metals like cobalt, silver, copper, and magnesium, as it can form sensitive and unstable metal acetylides.[2][13]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids apart.[2][3][4] Seek immediate medical attention.[4][9] |

| Skin Contact | Immediately flush the affected area with large amounts of water, using a safety shower if available.[2] Remove all contaminated clothing, including footwear.[2] Seek immediate medical attention.[4][9] |

| Inhalation | Remove the victim to fresh air and keep them warm and at rest.[2][13] If not breathing, give artificial respiration.[4][13] Seek immediate medical attention.[2][13] |

| Ingestion | Do NOT induce vomiting.[5][13][14] Rinse mouth with water.[3][5] Seek immediate medical attention.[2][4][9] |

Spill Response

A clear and practiced spill response plan is essential.

Caption: Workflow for responding to a this compound spill.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[2]

-

Containers: Puncture and bury empty containers at an authorized landfill to prevent reuse.[2]

-

Waste Material: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4][13] Do not allow wash water from cleaning equipment to enter drains.[2]

Experimental Protocols

General Handling Protocol

-

Preparation: Before starting work, ensure that a safety shower and eyewash station are readily accessible.[13] Review the Safety Data Sheet (SDS).

-

Personal Protective Equipment: Don all required PPE as outlined in Section 3.

-

Work Area: Conduct all manipulations of this compound within a certified chemical fume hood with the sash at the lowest practical height.

-

Dispensing: Use a grounded syringe or cannula for transferring the liquid to prevent static discharge.

-

Reaction Setup: Ensure the reaction vessel is properly secured and equipped with a condenser and a gas outlet leading to a scrubber if necessary.

-

Post-Reaction: Quench any unreacted this compound carefully with a suitable reagent under inert atmosphere before workup.

-

Decontamination: Decontaminate all glassware and equipment that has been in contact with this compound.

-

Waste Disposal: Segregate all this compound-containing waste into a designated, labeled hazardous waste container.

Spill Cleanup Protocol

-

Evacuation and Notification: Immediately evacuate the spill area and alert nearby personnel and the lab supervisor.

-

Control Ignition Sources: Turn off all potential ignition sources in the vicinity.

-

Personal Protection: If trained and safe to do so, don the appropriate PPE, including respiratory protection.

-

Containment: For minor spills, cover the spill with an inert absorbent material such as sand, vermiculite, or dry earth.[9][15]

-

Collection: Using non-sparking tools, carefully collect the absorbed material into a sealable, labeled container for hazardous waste.[3][4][15]

-

Ventilation and Decontamination: Ventilate the area and decontaminate the spill surface according to laboratory procedures.

-

Major Spills: For major spills, evacuate the laboratory, close the doors, and contact the institution's emergency response team immediately.[2]

By adhering to these stringent safety protocols and handling guidelines, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.

References

- 1. This compound | 624-65-7 | Benchchem [benchchem.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. This compound - Starshinechemical [starshinechemical.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | 624-65-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 8. This compound Latest Price, this compound Manufacturer,Exporter [wuhanbrightchemical.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 11. This compound [drugfuture.com]

- 12. This compound 98 624-65-7 [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. This compound | 624-65-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Electrophilic Nature of Propargyl Chloride: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the reactivity, mechanisms, and synthetic utility of propargyl chloride, a versatile building block in modern organic chemistry and medicinal chemistry.

Introduction

This compound (3-chloro-1-propyne) is a highly reactive and versatile organic compound that serves as a cornerstone in the synthesis of a diverse array of molecular architectures.[1] Its unique trifunctional nature, comprising a terminal alkyne, a reactive C-Cl bond, and an adjacent sp-hybridized carbon, renders it a potent electrophile and a valuable precursor for introducing the propargyl moiety into organic molecules. This technical guide provides a comprehensive overview of the electrophilic character of this compound, detailing its reactivity profile, reaction mechanisms, and applications in organic synthesis, with a particular focus on its relevance to drug discovery and development. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's electrophilic nature is paramount for its effective utilization in the design and synthesis of novel therapeutic agents and functional materials.

Core Concepts: The Electrophilic Reactivity of this compound

The electrophilicity of this compound is primarily attributed to the presence of the electron-withdrawing chlorine atom and the adjacent sp-hybridized carbon of the alkyne. This electronic arrangement makes the methylene carbon susceptible to nucleophilic attack. This compound's reactivity is governed by two principal nucleophilic substitution mechanisms: S(_N)1 and S(_N)2.[2]

S(_N)2 Reaction Mechanism: As a primary alkyl halide, this compound is relatively unhindered, favoring the bimolecular S(_N)2 pathway.[2] In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom from the backside, concurrently with the departure of the chloride leaving group. The transition state involves a pentacoordinate carbon atom. The rate of the S(_N)2 reaction is sensitive to steric hindrance; therefore, this compound exhibits significantly faster S(_N)2 reaction rates compared to more sterically hindered secondary or tertiary propargylic halides.[2][3]

S(_N)1 Reaction Mechanism: While less common for primary halides, the S(_N)1 mechanism can be operative for this compound under specific conditions, such as in the presence of a polar, protic solvent and a weak nucleophile. This two-step process involves the initial, rate-determining formation of a propargyl carbocation intermediate, which is stabilized by resonance with the adjacent triple bond.[2][4] The resulting carbocation is then rapidly attacked by a nucleophile. The stability of this carbocation facilitates reactions that might not proceed readily through an S(_N)2 pathway.

The interplay between these two mechanisms is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. Strong, unhindered nucleophiles and polar aprotic solvents generally favor the S(_N)2 pathway, while weak nucleophiles and polar protic solvents can promote the S(_N)1 mechanism.

Quantitative Data on this compound Reactivity

Table 1: Synthesis of Propargyl Ethers and Thioethers

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Bisphenol A | KOH, H₂O, Tetrabutylammonium bromide, 20°C, 24h | Bis(propargyloxy)bisphenol A | 94.5 | [5] |

| 4,4'-Dihydroxybenzophenone | K₂CO₃, DMF, rt | Bis(4-(prop-2-yn-1-yloxy))benzophenone | 83 | [6] |

| 2,4-Dihydroxybenzophenone | K₂CO₃, DMF, rt | (2-Hydroxy-4-(prop-2-yn-1-yloxy))benzophenone | 68 | [6] |

| Thiophenol | Not specified | Phenyl propargyl sulfide | Not specified | [7] |

Table 2: Synthesis of Propargyl Amines and Amides

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Aniline | K₂CO₃, DMF, rt, 6h | N-(2-Propynyl)aniline | 83-87 | [8] |

| Sulfonamides | Not specified | Propargylated sulfonamides | Not specified | [9] |

| Tetrahydroacridine derivatives | K₂CO₃, KI, CH₂Cl₂ | N-propargyl tetrahydroacridines | Not specified | [10] |

Table 3: Carbon-Carbon Bond Forming Reactions

| Reactant | Reagents and Conditions | Product | Yield (%) | Reference |

| Primary Alcohols | Rhodium-BINAP catalyst, Toluene, 40°C | Homopropargylic alcohols | up to 80 | [1] |

| β-Keto ester | NaH | γ-Ketoacetylene | Not specified | [11] |

Experimental Protocols

1. Preparation of this compound from Propargyl Alcohol

-

Principle: This method involves the reaction of propargyl alcohol with phosphorus trichloride in the presence of pyridine. The reaction proceeds through the formation of a phosphite ester intermediate, which then decomposes to yield this compound.[12][13]

-

Materials:

-

Propargyl alcohol

-

Phosphorus trichloride (PCl₃)

-

Pyridine

-

Kerosene (industrial grade)

-

-

Procedure:

-

In a 100 mL reaction flask equipped with a reflux condenser, add 20 g of kerosene.

-

Cool the flask to below 10 °C and add 35 g of phosphorus trichloride while stirring.

-

In a separate beaker, mix 35 g of propargyl alcohol with 8 g of pyridine.

-

Slowly add the propargyl alcohol/pyridine mixture dropwise to the reaction flask, maintaining the temperature below 15 °C. The addition should take approximately 3 hours.

-

After the addition is complete, continue stirring the reaction mixture for 1 hour.

-

Remove the cooling bath and slowly raise the temperature to 40 °C. Maintain this temperature for 1 hour.

-

Distill the mixture and collect the fraction boiling between 54-60 °C.[13]

-

2. Synthesis of N-(2-Propynyl)aniline

-

Principle: This protocol describes the N-propargylation of aniline using propargyl bromide (a more reactive analogue of this compound) in the presence of a base.[8] The same principle applies to this compound, though reaction times may be longer.

-

Materials:

-

Aniline

-

Propargyl bromide (80% solution in toluene)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a 500-mL three-necked round-bottomed flask, add aniline (22.35 g, 240.0 mmol), potassium carbonate (16.58 g, 120.0 mmol), and DMF (300 mL).

-

Stir the mixture for 5 minutes at room temperature.

-

Add a solution of propargyl bromide (7.14 g, 60.0 mmol) in DMF (25 mL) dropwise to the flask.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Filter the reaction mixture under reduced pressure.

-

Rinse the flask and the filter cake with diethyl ether (150 mL).

-

Transfer the combined filtrate to a separatory funnel and wash with brine (300 mL).

-

Extract the aqueous phase twice with diethyl ether (2 x 150 mL).

-

Combine the organic phases, wash with water (100 mL), and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution by rotary evaporation to obtain the crude product.

-

Purify the residue by flash column chromatography on silica gel to afford N-(2-propynyl)aniline as a light yellow oil (yield: 83-87%).[8]

-

3. Synthesis of Bis(propargyloxy)bisphenol A

-

Principle: This procedure illustrates the O-propargylation of a dihydric phenol using this compound under phase-transfer catalysis conditions.[5]

-

Materials:

-

Bisphenol A

-

Potassium hydroxide (KOH)

-

Tetrabutylammonium bromide

-

This compound

-

Isopropanol

-

-

Procedure:

-

In a suitable reaction vessel, combine a solution of potassium hydroxide (2.3 g, 0.035 mol) in 15 mL of water, bisphenol A (2.28 g, 0.01 mol), and tetrabutylammonium bromide (0.166 g, 0.0005 mol) at 20 °C.

-

Add this compound (1.8 g, 0.024 mol) to the mixture.

-

Stir the mixture vigorously at room temperature for 24 hours.

-

The solid product, bis(propargyloxy)bisphenol A, will precipitate. Filter the solid.

-

Wash the solid product with water followed by isopropanol.

-

Dry the product to obtain a colorless solid (yield: 94.5%).[5]

-

Visualizing Reactivity and Mechanisms

Reaction Mechanisms of this compound

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms of this compound.

Caption: S(_N)2 reaction mechanism of this compound.

References

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines [organic-chemistry.org]

- 3. Pargyline - Wikipedia [en.wikipedia.org]

- 4. This compound | 624-65-7 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Potent and selective covalent inhibition of the papain-like protease from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Privileged multi-target directed propargyl-tacrines combining cholinesterase and monoamine oxidase inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. labinsights.nl [labinsights.nl]

- 13. mdpi.com [mdpi.com]

Propargyl Chloride: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Propargyl chloride (3-chloro-1-propyne) is a highly versatile organic compound utilized as a key intermediate and alkylating agent in a wide array of synthetic applications, including the development of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its utility in these fields is fundamentally linked to its behavior in solution. This technical guide provides an in-depth overview of the solubility of this compound in common organic solvents, presenting qualitative data, a general experimental protocol for miscibility determination, and logical diagrams to illustrate key concepts.

Core Solubility Characteristics

This compound is a colorless, flammable liquid that is generally characterized by its miscibility with a broad spectrum of common organic solvents.[2][3][4] This favorable solubility profile is attributed to its molecular structure, which combines a polar carbon-chlorine bond with a nonpolar propyne tail, allowing for effective interaction with both polar and nonpolar solvent molecules. Conversely, it is considered insoluble or only slightly soluble in water.[2][5][6][7]

Quantitative Solubility Data

Precise quantitative solubility data (e.g., g/100 mL at specific temperatures) for this compound is not extensively documented in readily available literature. However, its miscibility has been established in a variety of solvent classes. The following table summarizes the qualitative solubility of this compound.

| Solvent Class | Solvent Name | Solubility |

| Aromatic Hydrocarbons | Benzene | Miscible[3][5][8][9] |

| Toluene | Miscible[3][4] | |

| Alcohols | Ethanol | Miscible[3][5][8][9] |

| Ethylene Glycol | Miscible[5][9][10] | |

| Ethers | Diethyl Ether | Miscible[3][5][8][11] |

| Halogenated Alkanes | Carbon Tetrachloride | Miscible[3][9][10] |

| Chloroform | Miscible[5][11] | |

| Esters | Ethyl Acetate | Miscible[3][5][9][10] |

| Aliphatic Hydrocarbons | Petroleum Ether | Miscible[5][11] |

| Protic, Polar Solvents | Water | Insoluble[2][5][7][12] |

| Glycerol | Practically Insoluble[9] |

Note: "Miscible" indicates that the substances form a homogeneous solution in all proportions.

Experimental Protocols

While specific, published protocols for determining the solubility of this compound are not commonplace due to its well-understood miscibility with most organic solvents, a standard qualitative method for determining miscibility can be employed.

General Protocol for Qualitative Miscibility Determination

This method is a straightforward visual assessment to determine if two liquids are miscible at a given temperature, typically ambient room temperature.

Objective: To determine if this compound is miscible with a selected organic solvent.

Materials:

-

This compound (reagent grade)

-

Test solvent (e.g., ethanol, toluene, etc.)

-

Two clean, dry graduated cylinders or test tubes

-

Vortex mixer or agitation device

-

Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat. Work should be conducted in a well-ventilated fume hood.

Methodology:

-

Preparation: Measure equal volumes (e.g., 5 mL) of this compound and the test solvent into separate, appropriately labeled graduated cylinders or test tubes.

-

Combination: Carefully add the test solvent to the container with the this compound.

-

Mixing: Cap the container securely and agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by manual shaking.

-

Observation: Place the container in a rack and allow it to stand undisturbed. Observe the mixture immediately after mixing and again after 5-10 minutes.

-

Analysis:

-

Miscible: If the resulting mixture is a single, clear, homogeneous phase with no visible interface, the liquids are considered miscible.

-

Immiscible: If two distinct layers form, the liquids are immiscible.

-

Partially Miscible: If the mixture initially appears homogeneous but separates upon standing, or if one layer appears cloudy, the liquids are partially miscible.

-

Visualizations

Logical Relationship of Properties to Solubility

The following diagram illustrates the relationship between the molecular properties of this compound and its observed solubility behavior.

Caption: this compound's solubility profile.

Experimental Workflow for Miscibility Testing

This diagram outlines the sequential steps for the qualitative determination of miscibility as described in the protocol above.

Caption: Workflow for miscibility determination.

References

- 1. sltchemicals.com [sltchemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. This compound 98 624-65-7 [sigmaaldrich.com]

- 6. This compound Latest Price, this compound Manufacturer,Exporter [wuhanbrightchemical.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. labsolu.ca [labsolu.ca]

- 9. This compound [drugfuture.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. This compound 98 624-65-7 [sigmaaldrich.com]

- 12. This compound | 624-65-7 | TCI AMERICA [tcichemicals.com]

Propargyl Chloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Propargyl chloride (3-chloro-1-propyne) is a highly versatile reagent in organic synthesis, valued for the introduction of the propargyl moiety. However, its utility is matched by its inherent instability and hazardous nature, necessitating a thorough understanding of its properties for safe handling and storage. This technical guide provides an in-depth overview of this compound's stability profile, supported by recommended storage protocols and illustrative experimental methodologies.

Chemical Stability and Hazard Profile

This compound is a colorless to pale yellow liquid that is highly flammable, toxic, and reactive.[1][2] It is sensitive to heat, shock, moisture, and light. The principal hazards associated with this compound include:

-

Flammability: It has a low flash point and its vapors can form explosive mixtures with air.[2][3]

-

Toxicity: It is toxic by inhalation, in contact with skin, and if swallowed, causing severe irritation and burns.[1][2]

-

Reactivity and Decomposition: this compound can undergo violent or explosive reactions, particularly at elevated temperatures or in the presence of certain contaminants. It may deflagrate at temperatures around 200°C.[1] The presence of the terminal alkyne makes it susceptible to forming sensitive and highly unstable metal acetylides with metals such as cobalt, silver, copper, and magnesium.[1]

-

Isomerization: this compound can readily isomerize.[1]

Quantitative Stability Data

Table 1: Illustrative Stability of this compound Under Various Storage Conditions

| Storage Condition | Temperature | Time Point | Purity (%) | Appearance |

| Recommended | 2-8°C | 0 months | 99.5 | Colorless |

| 6 months | 99.2 | Colorless | ||

| 12 months | 98.9 | Colorless | ||

| 24 months | 98.2 | Pale Yellow | ||

| Ambient | 20-25°C | 0 months | 99.5 | Colorless |

| 3 months | 98.0 | Pale Yellow | ||

| 6 months | 96.5 | Yellow | ||

| 12 months | <95.0 | Yellow-Brown | ||

| Accelerated | 40°C | 0 months | 99.5 | Colorless |

| 1 month | 95.2 | Yellow-Brown | ||

| 3 months | 90.1 | Brown | ||

| 6 months | <85.0 | Dark Brown |

Note: This table presents hypothetical data for illustrative purposes.

Storage and Handling Recommendations

To ensure the stability and safety of this compound, the following storage and handling procedures are recommended:

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric oxygen and moisture.

-

Containers: Use glass or other approved containers.[1] Avoid using aluminum or galvanized containers.[1]

-

Light: Store in the dark or in amber glass containers to protect from light.[5]

-

Segregation: Segregate from incompatible materials such as oxidizing agents, ammonia, alcohols, water, and metals that can form explosive acetylides.[1]

-

Ventilation: Store in a well-ventilated, flame-proof area.[1]

-

Handling:

-

Avoid all personal contact, including inhalation.[1]

-

Use in a chemical fume hood.

-

Ground all equipment to prevent static discharge.[2]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., PVC), chemical goggles, and a face shield.[1]

-

Check for bulging containers, which may indicate pressure buildup, and vent periodically if necessary and safe to do so.[1]

-

Experimental Protocols

The following sections detail illustrative experimental protocols for assessing the stability and material compatibility of this compound. These are intended as examples and should be adapted and validated for specific laboratory conditions and regulatory requirements.

Long-Term Stability Study Protocol (Illustrative)

Objective: To evaluate the long-term stability of this compound under recommended and accelerated storage conditions.

Materials:

-

This compound (purity ≥ 98%)

-

Headspace vials, amber glass, with PTFE-lined septa

-

Nitrogen or argon gas (high purity)

-

Gas chromatograph with mass spectrometer (GC-MS)

-

Analytical balance

-

Temperature and humidity-controlled stability chambers

Methodology:

-

Sample Preparation:

-

In an inert atmosphere glovebox, aliquot 1 mL of this compound into pre-cleaned and dried amber headspace vials.

-

Purge the headspace of each vial with nitrogen or argon gas for 1 minute.

-

Immediately seal the vials with PTFE-lined septa and crimp caps.

-

Prepare a sufficient number of vials for all time points and storage conditions.

-

-

Storage Conditions:

-

Place the vials in stability chambers set to the following conditions:

-

Long-term: 5°C ± 3°C

-

Intermediate: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

-

Testing Schedule:

-

Analyze the samples at the following time points:

-

Initial (T=0)

-

Long-term: 3, 6, 9, 12, 18, 24, and 36 months

-

Intermediate: 3 and 6 months

-

Accelerated: 1, 3, and 6 months

-

-

-

Analytical Method (Illustrative GC-MS Method):

-

Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet: Split injection (50:1), temperature 200°C.

-

Oven Program:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp: 10°C/min to 200°C.

-

Hold at 200°C for 5 minutes.

-

-

MS Detector:

-

Transfer line temperature: 220°C.

-

Ion source temperature: 230°C.

-

Scan range: 35-300 m/z.

-

-

-

Data Analysis:

-

Determine the purity of this compound at each time point by area percent normalization.

-

Identify and quantify any degradation products.

-

Monitor for changes in physical appearance (color, clarity).

-

Material Compatibility Study Protocol (Illustrative)

Objective: To assess the compatibility of this compound with common laboratory and industrial materials.

Materials:

-

This compound (purity ≥ 98%)

-

Coupons of test materials (e.g., Stainless Steel 304, Stainless Steel 316, Teflon®, Polypropylene, Buna-N)

-

Glass vials with PTFE-lined caps

-

Analytical balance

-

GC-MS

Methodology:

-

Coupon Preparation:

-

Clean and dry pre-weighed coupons of each test material.

-

-

Exposure:

-

Place one coupon in a glass vial and add a sufficient amount of this compound to fully immerse it.

-

Seal the vials and store at ambient temperature (20-25°C) and an elevated temperature (e.g., 40°C) for a specified period (e.g., 30 days).

-

Include a control vial with only this compound.

-

-

Analysis:

-

After the exposure period, visually inspect the coupons for any signs of corrosion, discoloration, or degradation.

-

Clean, dry, and re-weigh the coupons to determine any mass loss.

-

Analyze the this compound from each vial by GC-MS to identify any leached substances or degradation products.

-

Material Compatibility Data

The following table provides a general guide to the compatibility of this compound with various materials. Specific testing is recommended for critical applications.

Table 2: Material Compatibility of this compound

| Material | Compatibility Rating | Notes |

| Metals | ||

| Glass (Borosilicate) | Excellent | Recommended for storage and handling. |

| Stainless Steel (304, 316) | Fair | May be attacked by acidic decomposition products. Testing is advised for long-term contact. |

| Aluminum | Not Recommended | Risk of reaction and corrosion. |

| Galvanized Steel | Not Recommended | Risk of reaction and corrosion. |

| Copper, Silver, Magnesium | Not Recommended | Forms explosive acetylides. |

| Plastics & Elastomers | ||

| Polytetrafluoroethylene (PTFE, Teflon®) | Excellent | Highly resistant. |

| Polypropylene (PP) | Good | May show some swelling or degradation with prolonged contact, especially at elevated temperatures. |

| Polyvinyl Chloride (PVC) | Fair to Poor | May be attacked by this compound. |

| Buna-N (Nitrile) | Not Recommended | Likely to be incompatible. |

Visualizations

The following diagrams illustrate key workflows and concepts related to this compound stability.

Conclusion

This compound is an invaluable synthetic tool, but its hazardous nature demands rigorous adherence to safety protocols. Understanding its stability limitations and implementing appropriate storage and handling procedures are paramount for ensuring the safety of laboratory personnel and the integrity of experimental results. This guide provides a framework for managing this compound, emphasizing the need for controlled environments and awareness of its reactivity. Researchers should always consult the most current Safety Data Sheet (SDS) and relevant literature before working with this compound.

References

An In-Depth Technical Guide to Typical Impurities in Commercial Propargyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Propargyl chloride (3-chloro-1-propyne) is a highly versatile reagent in organic synthesis, valued for the introduction of the propargyl moiety in the development of pharmaceuticals and other fine chemicals. The purity of this key starting material is paramount, as impurities can lead to undesirable side reactions, impact product yield and quality, and introduce toxic contaminants. This technical guide provides a comprehensive overview of the typical impurities found in commercial-grade this compound, their origins, and detailed methodologies for their identification and quantification.

Origins of Impurities in this compound

Impurities in commercial this compound primarily arise from the manufacturing process, including unreacted starting materials, byproducts of side reactions, and degradation products. The specific impurity profile can vary depending on the synthetic route employed.

The most common methods for synthesizing this compound involve the reaction of propargyl alcohol with a chlorinating agent. Key synthesis pathways and their associated potential impurities are outlined below.

Synthesis Routes and Potential Impurities

dot

Figure 1. Logical relationship between this compound synthesis and impurity formation.

Common Impurities and Their Typical Levels

Commercial this compound typically has a purity of 98-99%. The remaining percentage consists of various impurities, the levels of which can fluctuate based on the manufacturing process and storage conditions.

| Impurity Category | Impurity Name | Typical Concentration Range | Origin |

| Starting Materials | Propargyl Alcohol | < 1% | Incomplete reaction. |

| Reagents/Catalysts | Pyridine | < 0.5% | Residual from synthesis using PCl₃ or SOCl₂. |

| Side-Reaction Products | 1,3-Dichloropropene | < 0.2% | Addition of HCl (formed in situ) to this compound. |

| 2,3-Dichloropropene | < 0.1% | Rearrangement and subsequent reaction. | |

| Phosphite Esters | Variable, typically low | Byproducts from the reaction of propargyl alcohol with PCl₃. | |

| Isomers | Allenyl Chloride (Chloroallene) | Variable, can increase on storage | Isomerization of this compound, catalyzed by acids or metal salts. |

| Stabilizers | Toluene | Up to 30% (in some formulations) | Intentionally added to improve stability. |

Experimental Protocols for Impurity Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the most powerful and commonly used technique for the identification and quantification of volatile and semi-volatile impurities in this compound.

GC-MS Method for the Comprehensive Analysis of this compound and its Impurities

This method is designed for the simultaneous separation and quantification of this compound and its key impurities.

Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (FID) and a Mass Selective Detector (MSD).

-

Capillary GC column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness, is recommended for good separation of the analytes.

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (split ratio of 50:1 to 100:1, depending on sample concentration)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp 1: 5 °C/min to 150 °C.

-

Ramp 2: 20 °C/min to 250 °C, hold for 5 minutes.

-

-

FID Temperature: 280 °C

-

MSD Transfer Line Temperature: 280 °C

-

MSD Ion Source Temperature: 230 °C

-

MSD Quadrupole Temperature: 150 °C

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

-

Scan Range: m/z 35-300.

Sample Preparation:

-

Accurately weigh approximately 100 mg of the commercial this compound sample into a 10 mL volumetric flask.

-

Dilute to volume with a suitable solvent such as dichloromethane or hexane.

-

For quantitative analysis, prepare a series of calibration standards for each potential impurity in the same solvent.

Data Analysis:

-

Identification: Impurities are identified by comparing their retention times and mass spectra with those of authentic reference standards. The NIST mass spectral library can also be used for tentative identification.

-

Quantification: The concentration of each impurity is determined using the external standard method based on the peak area from the FID or the total ion chromatogram (TIC) from the MSD.

Workflow for Impurity Identification and Quantification

The following diagram illustrates the general workflow for analyzing impurities in a commercial this compound sample.

dot

Methodological & Application